Bienvenue dans la boutique en ligne BenchChem!

CM-579

Epigenetics Hematological Malignancies Dual Inhibitor

CM-579 is the first-in-class reversible dual inhibitor of G9a and DNMT1 (IC50: 16/32 nM), disrupting two key epigenetic silencing pathways. Unlike selective G9a inhibitors (BIX-01294, UNC0638) or irreversible DNMT inhibitors (azacitidine, decitabine), CM-579 blocks both targets with cleaner selectivity (3/37 off-targets at 10 µM vs 12/37 for CM-272). This prevents compensatory pathway activation, delivering superior anti-proliferative effects in AML, ALL, and DLBCL models. As a single-agent dual inhibitor, it simplifies in vivo dosing and PK analysis vs combination therapies. ≥98% purity.

Molecular Formula C29H40N4O3
Molecular Weight 492.7 g/mol
CAS No. 1846570-40-8
Cat. No. B606744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-579
CAS1846570-40-8
Molecular FormulaC29H40N4O3
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5
InChIInChI=1S/C29H40N4O3/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31)
InChIKeyVMMRDFLDWHFNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CM-579 (CAS 1846570-40-8): First-in-Class Reversible Dual G9a/DNMT Inhibitor for Epigenetic Research


CM-579 is a first-in-class, reversible, dual small-molecule inhibitor targeting G9a (also known as EHMT2) and DNA methyltransferases (DNMTs), with IC50 values of 16 nM and 32 nM for G9a and DNMT1, respectively [1]. It is part of a chemical series that includes CM-272 and CM-1021, all derived from a quinoline scaffold. The compound is a valuable tool for investigating the therapeutic potential of simultaneous G9a and DNMT inhibition in hematological malignancies and other cancers, a strategy that addresses the functional interplay between histone and DNA methylation in gene silencing [1].

Why Substituting CM-579 with Standard G9a or DNMT Single-Target Inhibitors Compromises Research Outcomes


In-class substitution with selective G9a inhibitors (e.g., BIX-01294, UNC0638) or irreversible DNMT inhibitors (e.g., azacitidine, decitabine) fails to replicate CM-579's unique dual-target mechanism and its resultant functional profile. The functional crosstalk between G9a and DNMT1 is a key driver of aberrant gene silencing in cancer [1]. While a selective inhibitor may block one pathway, it leaves the compensatory pathway active, potentially limiting overall therapeutic effect. CM-579's 'first-in-class' design provides a tool to simultaneously disrupt both pathways, a strategy shown to be more effective in preclinical models of hematological malignancies than targeting either enzyme alone [1].

CM-579 Quantitative Differentiation Evidence Guide: Direct Comparator Data for Informed Procurement


Dual G9a/DNMT1 Inhibitory Potency vs. Single-Target Selective Inhibitors

CM-579 exhibits balanced and potent dual inhibition of G9a (IC50 = 16 nM) and DNMT1 (IC50 = 32 nM) [1]. This is in stark contrast to the selective G9a inhibitors BIX-01294 (G9a IC50 = 1,700 nM) and UNC0638 (G9a IC50 = <15 nM, but with no DNMT activity), and the clinical DNMT inhibitors azacitidine (DNMT1 IC50 = 200 nM) and decitabine (DNMT1 IC50 = 200 nM) which have no G9a activity [1].

Epigenetics Hematological Malignancies Dual Inhibitor

Selectivity Profile Across 37 Epigenetic Targets Compared to In-Class Analog

In a panel of 37 epigenetic enzymes, CM-579 demonstrated a cleaner selectivity profile than its close analog CM-272. At a concentration of 10 µM, CM-579 showed >50% inhibition of only 3 off-targets, whereas CM-272 inhibited 12 off-targets by >50% [1].

Drug Selectivity Epigenetic Profiling Chemical Probe

Comparative Anti-Proliferative Activity in Hematological Cancer Cell Lines

CM-579 demonstrates superior and broader anti-proliferative activity across a panel of hematological cancer cell lines (AML, ALL, DLBCL) compared to both selective G9a inhibitors (BIX-01294, UNC0638) and clinical DNMT inhibitors (azacitidine, decitabine) [1]. Growth inhibitory potencies (pGI50) for CM-579 are consistently higher than those of the comparators in the tested cell lines, highlighting the functional advantage of its dual-target mechanism.

Cell Proliferation Acute Myeloid Leukemia Acute Lymphoblastic Leukemia

High-Affinity Binding and Subtype Selectivity Profile for DNMT Family Members

CM-579 binds to DNMT1 with a high affinity (Kd = 1.5 nM) and exhibits differential inhibition of DNMT family members, with IC50 values of 32 nM, 92 nM, and 1000 nM for DNMT1, DNMT3A, and DNMT3B, respectively [1]. This contrasts with the non-selective mechanism of nucleoside analog inhibitors like azacitidine and decitabine, which incorporate into DNA to deplete multiple DNMTs through covalent trapping [2].

Binding Affinity DNMT Subtype Selectivity Target Engagement

First-in-Class Dual Inhibitor vs. Combination Therapy Strategy

As a first-in-class single-agent dual inhibitor, CM-579 obviates the need for combination therapy with separate G9a and DNMT inhibitors, which introduces confounding variables related to differential pharmacokinetics (PK) and pharmacodynamics (PD) of two distinct molecules [1]. The use of a single molecule ensures simultaneous target engagement at a fixed stoichiometry, simplifying experimental design and interpretation, particularly for in vivo studies where PK/PD matching is a major challenge.

Combination Therapy Polypharmacology Epigenetic Therapy

Optimal Research Applications for CM-579 Based on Quantitative Evidence


Investigating Epigenetic Crosstalk in Hematological Malignancies

Utilize CM-579 to simultaneously inhibit G9a and DNMT1 in preclinical models of AML, ALL, and DLBCL. The compound's potent dual activity (IC50s of 16 nM and 32 nM) and its demonstrated superiority in reducing cell proliferation across multiple cell lines (as shown in Section 3) make it the optimal tool for studying the therapeutic benefit of targeting this crosstalk, avoiding the confounding variables of combination therapies [1].

High-Fidelity Chemical Probe for Target Validation Studies

Deploy CM-579 in studies requiring a selective chemical probe for G9a and DNMT1. Its cleaner selectivity profile (inhibiting only 3 out of 37 epigenetic off-targets at 10 µM) compared to its analog CM-272 (12 out of 37) provides greater confidence that observed phenotypic effects are due to on-target engagement of G9a and DNMT1, reducing the risk of data misinterpretation from off-target activity [1].

Dissecting DNMT1-Specific Functions via Differential Subtype Inhibition

Employ CM-579 in experiments designed to parse the specific roles of DNMT1 versus DNMT3A and DNMT3B. With a high binding affinity for DNMT1 (Kd = 1.5 nM) and a >31-fold selectivity over DNMT3B, CM-579 offers a distinct advantage over broad-spectrum nucleoside analogs like azacitidine and decitabine, enabling more nuanced investigations into DNA methylation dynamics [REFS-1, REFS-2].

Streamlined In Vivo Preclinical Efficacy Models

Select CM-579 for in vivo studies in xenograft or syngeneic mouse models of hematological cancers. As a single-agent dual inhibitor, it simplifies dosing regimens and pharmacokinetic analysis, avoiding the complexity of matching exposure for two separate drugs. This aligns with the demonstrated in vivo activity of its structural analog CM-272 in leukemia models, which showed a significant increase in overall survival [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-579

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.